molecular formula C30H23FN2O6S B15209787 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618072-63-2

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B15209787
CAS No.: 618072-63-2
M. Wt: 558.6 g/mol
InChI Key: RQQSPMONSCHTIJ-WJTDDFOZSA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups.

    Cyclization Reactions: These reactions are used to form the pyrrole and thiazole rings.

    Esterification: This step involves the formation of the ester group in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

  • Methyl 2-(3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Methyl 2-(3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

These compounds share similar structural features but may differ in their functional groups or substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound has the following structural formula:

C25H21FN2O6S\text{C}_{25}\text{H}_{21}\text{F}\text{N}_2\text{O}_6\text{S}

Key Features:

  • Molecular Weight : 468.51 g/mol
  • Functional Groups : Contains thiazole, pyrrole, and phenolic structures which are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 20 µM against AChE and BChE .
  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure contributes to its antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Anti-inflammatory Effects :
    • The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Similar compounds have demonstrated moderate inhibition against COX enzymes, suggesting a potential therapeutic role in inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference(s)
AChE InhibitionIC50 = 10.4 µM
BChE InhibitionIC50 = 13.2 µM
Antioxidant ActivitySignificant reduction in oxidative stress
Anti-inflammatoryModerate inhibition of COX enzymes

Case Study 1: Neuroprotective Effects

In vitro studies on similar compounds have shown neuroprotective effects against neurotoxicity induced by amyloid-beta peptides. These compounds demonstrated the ability to reduce cell death and improve neuronal survival rates, indicating potential applications in Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

Research on structurally related thiazole derivatives revealed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest .

Properties

CAS No.

618072-63-2

Molecular Formula

C30H23FN2O6S

Molecular Weight

558.6 g/mol

IUPAC Name

methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H23FN2O6S/c1-16-12-13-19(15-22(16)31)25(34)23-24(18-8-7-11-21(14-18)39-20-9-5-4-6-10-20)33(28(36)26(23)35)30-32-17(2)27(40-30)29(37)38-3/h4-15,24,34H,1-3H3/b25-23+

InChI Key

RQQSPMONSCHTIJ-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)OC5=CC=CC=C5)O)F

Origin of Product

United States

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